molecular formula C10H11N3 B1604658 3-(1-Methyl-1H-pyrazol-5-yl)aniline CAS No. 910037-08-0

3-(1-Methyl-1H-pyrazol-5-yl)aniline

Cat. No.: B1604658
CAS No.: 910037-08-0
M. Wt: 173.21 g/mol
InChI Key: KEYWGUASUNFUCS-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-5-yl)aniline is an organic compound that features a pyrazole ring substituted with a methyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)aniline typically involves the formation of the pyrazole ring followed by the introduction of the aniline group. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The methyl group can be introduced via alkylation reactions. The final step involves the coupling of the pyrazole derivative with aniline under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and eco-friendly solvents can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrazol-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or azo derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or aniline rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoles, aniline derivatives, and various heterocyclic compounds that can serve as intermediates in further synthetic applications .

Scientific Research Applications

3-(1-Methyl-1H-pyrazol-5-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid
  • 3-(1-Methyl-1H-pyrazol-5-yl)phenol
  • 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde

Uniqueness

3-(1-Methyl-1H-pyrazol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives.

Properties

IUPAC Name

3-(2-methylpyrazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13-10(5-6-12-13)8-3-2-4-9(11)7-8/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYWGUASUNFUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640331
Record name 3-(1-Methyl-1H-pyrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910037-08-0
Record name 3-(1-Methyl-1H-pyrazol-5-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910037-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methyl-1H-pyrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-methyl-1H-pyrazole-5-boronic acid pinacol ester (0.181 g, 0.872 mmol) and 3-bromoaniline (0.063 mL, 0.581 mmol) were combined in dioxane (2 mL) in a flame-dried, round-bottom flask. K3PO4 (1.27M, 0.778 mL, 0.99 mmol), PCy3 (0.004 g, 0.014 mmol), and Pd2(dba)3 (0.005 g, 0.006 mmol) were added to the stirred solution. The reaction was refluxed overnight under argon flow, and subsequently cooled to room temperature. The solvent was removed under vacuum and the resulting residue was resuspended in CH2Cl2. The organic phase was dried over MgSO4, filtered, and concentrated under vacuum. The crude product was purified by flash silica column chromatography (10-100% EtOAc/hexanes). The purification was monitored by TLC. The solvent was removed under vacuum from fractions containing product, resulting in 0.048 g in 47% yield.
Quantity
0.181 g
Type
reactant
Reaction Step One
Quantity
0.063 mL
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
0.778 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.004 g
Type
reactant
Reaction Step Three
Quantity
0.005 g
Type
catalyst
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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